molecular formula C8H6ClFO B045902 2-Chloro-4'-fluoroacetophenone CAS No. 456-04-2

2-Chloro-4'-fluoroacetophenone

Cat. No. B045902
M. Wt: 172.58 g/mol
InChI Key: UJZWJOQRSMOFMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05354772

Procedure details

164 ml. (235.1 g., 2.04 moles) of chloroacetyl chloride is added over a 50 min. period to a mixture of 400 ml. (410 g., 4.22 moles) of fluorobenzene and 300 g. (2.25 moles) of anhydrous aluminum chloride stirred at 75° C. under nitrogen. The reaction mixture is stirred at 80° C. under nitrogen for 1 hour, cooled to 50° C., 500 ml. of fluorobenzene is added, and the reaction mixture is cooled to 0° C. and gradually (over a 30 min. period) siphoned into 1 l. of 6N. hydrochloric acid stirred at 0° C. (The temperature of the aqueous acid is maintained at or below 25° C. throughout the addition.) The quenched, acidified reaction mixture is stirred for 15 min., and the aqueous phase is separated and extracted with 350 ml. of fluorobenzene. The two organic phases are combined and washed twice with 500 ml. portions of 3N. hydrochloric acid and once with 500 ml. of water. The fluorobenzene is distilled at 30 mm. Hg. and 60° C. and, upon cooling, the obtained oily residue solidifies. The crude solid product need not be purified.
Quantity
235.1 g
Type
reactant
Reaction Step One
Quantity
410 g
Type
reactant
Reaction Step Two
Quantity
2.25 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][C:3](Cl)=[O:4].[F:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.[Cl-].[Al+3].[Cl-].[Cl-].Cl>>[Cl:1][CH2:2][C:3]([C:10]1[CH:11]=[CH:12][C:7]([F:6])=[CH:8][CH:9]=1)=[O:4] |f:2.3.4.5|

Inputs

Step One
Name
Quantity
235.1 g
Type
reactant
Smiles
ClCC(=O)Cl
Step Two
Name
Quantity
410 g
Type
reactant
Smiles
FC1=CC=CC=C1
Step Three
Name
Quantity
2.25 mol
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=CC=C1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at 80° C. under nitrogen for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to 50° C.
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is cooled to 0° C.
WAIT
Type
WAIT
Details
gradually (over a 30 min. period) siphoned into 1 l
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
is maintained at or below 25° C.
ADDITION
Type
ADDITION
Details
throughout the addition
CUSTOM
Type
CUSTOM
Details
reaction mixture
STIRRING
Type
STIRRING
Details
is stirred for 15 min.
Duration
15 min
CUSTOM
Type
CUSTOM
Details
the aqueous phase is separated
EXTRACTION
Type
EXTRACTION
Details
extracted with 350 ml
WASH
Type
WASH
Details
washed twice with 500 ml
DISTILLATION
Type
DISTILLATION
Details
The fluorobenzene is distilled at 30 mm. Hg
TEMPERATURE
Type
TEMPERATURE
Details
and 60° C. and, upon cooling
CUSTOM
Type
CUSTOM
Details
The crude solid product need not be purified

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
ClCC(=O)C1=CC=C(C=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.